Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
“Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The piperazine ring is substituted with a 3-chlorophenyl group. The thiophene ring is substituted with a sulfonyl group and a carboxylate group. The sulfonyl group is further substituted with the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene and piperazine rings. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the piperazine ring could participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Characterization
Research on thiophene derivatives often focuses on their synthesis and characterization, laying foundational knowledge for further applications. For instance, novel thieno[2,3-d]pyrimidine compounds bearing a sulfonylurea moiety have been synthesized from methyl 2-aminothiophene-3-carboxylate, demonstrating a methodological approach that could be applicable to the synthesis of Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (Chen et al., 2014).
Reactivity and Chemical Transformations
The reactivity of thiophene derivatives under various conditions is another area of interest. For example, studies on methyl 3-hydroxythiophene-2-carboxylate have led to a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of thiophene derivatives in synthesizing complex molecules (Corral & Lissavetzky, 1984).
Molecular Interactions and Structural Analysis
Investigations into the molecular interactions and structural analysis of compounds containing thiophene and piperazine units reveal insights into their potential functionalities. For example, the interaction of thiophene derivatives with aliphatic amines has been explored, providing valuable information on their chemical behavior and potential applications in medicinal chemistry (Efremova et al., 2013).
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Biochemical Pathways
Without specific information on the compound, it’s challenging to accurately summarize the affected biochemical pathways. Piperazine derivatives have been found to possess various biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, formulation, route of administration, and the patient’s physiological condition. Piperazine derivatives are generally known to have good pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Piperazine derivatives have been associated with a wide range of biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-23-16(20)15-14(5-10-24-15)25(21,22)19-8-6-18(7-9-19)13-4-2-3-12(17)11-13/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFCBVLPZSJFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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